Econazole Nitrate

Catalog No.
S526861
CAS No.
24169-02-6
M.F
C18H15Cl3N2O.HNO3
C18H16Cl3N3O4
M. Wt
444.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Econazole Nitrate

CAS Number

24169-02-6

Product Name

Econazole Nitrate

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl3N2O.HNO3
C18H16Cl3N3O4

Molecular Weight

444.7 g/mol

InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)

InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

Econazole, Econazole Nitrate, Ekonazole, Gyno Pervaryl 150, Gyno Pevaril, Gyno Pevaryl, Gyno-Pervaryl 150, Gyno-Pevaril, Gyno-Pevaryl, GynoPevaril, Nitrate, Econazole, Pevaryl

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

The exact mass of the compound Econazole nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757882. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Econazole Nitrate is a salt form of the imidazole-class antifungal agent, econazole. This form is widely used in topical preparations to treat superficial fungal infections caused by dermatophytes and yeasts, including *Candida albicans*. As a class, imidazole antifungals function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting membrane integrity and leading to cell death. The selection of the nitrate salt is a key procurement consideration, as it influences the compound's physical properties, such as solubility and stability, which are critical for formulation development and final product performance.

Substituting Econazole Nitrate with its free base or other azole antifungals like miconazole or clotrimazole is often unfeasible without significant reformulation and performance validation. The nitrate salt form is not directly interchangeable with the econazole free base due to fundamental differences in physicochemical properties, most notably solubility. Econazole Nitrate is characterized as very slightly soluble in water, whereas the free base's solubility is even lower, complicating its use in aqueous-based topical formulations such as creams and gels. This distinction directly impacts formulation stability, drug release kinetics, and ultimately, bioavailability at the site of infection. While mechanistically similar, other imidazoles like miconazole exhibit variations in potency against specific fungal species and possess different pharmacokinetic profiles, making them inexact substitutes.

Formulation Compatibility: Enhanced Solubility Profile of the Nitrate Salt

Econazole Nitrate is specified as 'very slightly soluble in water' and 'slightly soluble in alcohol', properties which are critical for its incorporation into common topical formulations like water-miscible creams. Technical datasheets confirm its solubility in DMSO at approximately 0.4 mg/ml and in a 1:1 chloroform:methanol mixture at 25 mg/ml. This contrasts with the poor solubility of the free base, which necessitates specific solubilizers like Capmul® MCM C8 and propylene glycol for effective formulation in topical gels. The nitrate salt form provides a more direct path for developing stable aqueous-based systems compared to the free base.

Evidence DimensionSolubility in Common Solvents
Target Compound DataVery slightly soluble in water; slightly soluble in alcohol; ~0.4 mg/ml in DMSO.
Comparator Or BaselineEconazole (free base) is characterized by poor solubility, requiring co-solvents and solubilizers for gel formulation.
Quantified DifferenceNot directly quantified in a head-to-head study, but the requirement for additional solubilizers for the base form implies a significant solubility disadvantage.
ConditionsStandard laboratory conditions for solubility testing and topical gel formulation.

Selecting the nitrate salt simplifies formulation processes for aqueous-based topicals, potentially reducing the need for additional excipients and improving manufacturing efficiency.

Potent Antifungal Activity Comparable to Key In-Class Alternatives

In a comparative study of 100 clinical *Candida* isolates, econazole demonstrated potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016-16 μg/ml. This range was identical to that of miconazole (0.016-16 μg/ml) and generally more potent than fluconazole (0.25-64 μg/ml). For *Candida albicans* specifically, econazole and miconazole were shown to have the best effect among the tested agents. Another study confirmed econazole's activity against yeasts with MICs between 1.56-25 μg/ml, comparable to miconazole, while also noting better in vitro activity for econazole against filamentous fungi.

Evidence DimensionMinimum Inhibitory Concentration (MIC) Range vs. *Candida* spp.
Target Compound Data0.016-16 μg/ml
Comparator Or BaselineMiconazole: 0.016-16 μg/ml; Fluconazole: 0.25-64 μg/ml; Itraconazole: 0.032-16 μg/ml
Quantified DifferenceIdentical MIC range to miconazole; Up to 4-fold more potent at the lower end of the MIC range compared to fluconazole.
ConditionsIn vitro susceptibility testing of 100 clinical *Candida* isolates according to CLSI M38-A3 document.

This provides quantitative assurance that econazole nitrate's antifungal potency is equivalent to its closest structural analog, miconazole, and potentially superior to other common antifungals like fluconazole for *Candida* strains.

Demonstrated Antibacterial Efficacy Against Staphylococcus spp.

Econazole Nitrate exhibits significant antibacterial activity, a feature not prominent in all antifungal agents. In a study against 222 strains of *Staphylococcus spp.*, the MIC50 value of econazole nitrate was significantly lower than six other common antibacterial drugs against methicillin-resistant *Staphylococcus aureus* (MRSA). For methicillin-sensitive *S. aureus* (MSSA), its MIC50 was comparable to antibiotics like neomycin and ciprofloxacin. Another study confirmed moderate activity against various gram-positive bacteria with MICs ranging from 0.78-25 μg/ml. This dual antifungal/antibacterial profile provides a distinct advantage over purely antifungal compounds in mixed-infection scenarios.

Evidence DimensionMIC50 against Methicillin-Resistant *Staphylococcus aureus* (MRSA)
Target Compound DataSignificantly lower than comparators.
Comparator Or BaselineNeomycin, erythromycin, penicillin, cefotaxime, ciprofloxacin, and amikacin.
Quantified DifferenceThe MIC50 of Econazole Nitrate was lower than all six comparator antibiotics against MRSA strains.
ConditionsIn vitro broth dilution method on 222 clinical isolates of *Staphylococcus spp.*

For applications where secondary bacterial infections are a concern, Econazole Nitrate offers a dual-action benefit, potentially simplifying treatment and formulation by addressing both fungal and gram-positive bacterial pathogens.

Formulating Topical Treatments for Mixed Fungal and Bacterial Skin Infections

The demonstrated dual efficacy against both pathogenic fungi (*Candida* spp.) and gram-positive bacteria (*Staphylococcus* spp.) makes Econazole Nitrate a strong candidate for monotherapy formulations intended for complex skin infections where both types of microbes may be present. This can streamline product development compared to formulating with a combination of separate antifungal and antibacterial agents.

Development of Water-Miscible Creams and Gels for Dermatological Use

The solubility characteristics of the nitrate salt form are advantageous for creating stable, homogenous, and effective water-miscible topical products. Researchers and formulators developing creams, lotions, or gels can leverage these properties to achieve desired viscosity, spreadability, and drug release profiles with potentially fewer complex solubilizing excipients than required for the econazole free base.

In Vitro Research Models Requiring Broad-Spectrum Imidazole Activity

As a research tool, Econazole Nitrate serves as a reliable positive control in antifungal susceptibility testing. Its well-documented and potent activity against a wide range of yeasts and filamentous fungi, with performance comparable or superior to common alternatives like fluconazole, ensures robust and reproducible results in screening assays and mechanistic studies.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

443.020639 Da

Monoisotopic Mass

443.020639 Da

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

324 °F (NTP, 1992)

UNII

H438WYN10E

Related CAS

27220-47-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of vulvovaginal candidiasis

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antifungal Agents; Anti-Infective Agents

Pharmacology

Econazole Nitrate is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. Econazole nitrate inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, econazole nitrate inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. Econazole nitrate is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

24169-02-6
68797-31-9

Metabolism Metabolites

Hepatic.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1: Shah RM, Eldridge DS, Palombo EA, Harding IH. Microwave-assisted microemulsion
technique for production of miconazole nitrate- and econazole nitrate-loaded
solid lipid nanoparticles. Eur J Pharm Biopharm. 2017 Aug;117:141-150. doi:
10.1016/j.ejpb.2017.04.007. Epub 2017 Apr 12. PubMed PMID: 28411057.


2: Abd El-Gawad AEH, Soliman OA, El-Dahan MS, Al-Zuhairy SAS. Improvement of the
Ocular Bioavailability of Econazole Nitrate upon Complexation with Cyclodextrins.
AAPS PharmSciTech. 2017 Jul;18(5):1795-1809. doi: 10.1208/s12249-016-0609-9. Epub
2016 Nov 9. PubMed PMID: 27830515.


3: Suñer-Carbó J, Boix-Montañés A, Halbaut-Bellowa L, Velázquez-Carralero N,
Zamarbide-Ledesma J, Bozal-de-Febrer N, Calpena-Campmany AC. Skin permeation of
econazole nitrate formulated in an enhanced hydrophilic multiple emulsion.
Mycoses. 2017 Mar;60(3):166-177. doi: 10.1111/myc.12575. Epub 2016 Oct 20. PubMed
PMID: 27761948.


4: Fleischer AB Jr, Raymond I. Econazole Nitrate Foam 1% Improves the Itch of
Tinea Pedis. J Drugs Dermatol. 2016 Sep 1;15(9):1111-4. PubMed PMID: 27602974.


5: Maged A, Mahmoud AA, Ghorab MM. Nano Spray Drying Technique as a Novel
Approach To Formulate Stable Econazole Nitrate Nanosuspension Formulations for
Ocular Use. Mol Pharm. 2016 Sep 6;13(9):2951-65. doi:
10.1021/acs.molpharmaceut.6b00167. Epub 2016 Mar 31. PubMed PMID: 27010795.


6: Ren Y, Zhang Q, Yu Z. [Clinical analysis of external ear canal coating by
otoendoscopy on otomycosis external with triamcinolone acetonide and econazole
nitrate cream]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015
Jul;29(14):1304-5. Chinese. PubMed PMID: 26672250.


7: Sun J, Yu CH, Zhao XL, Wang Y, Jiang SG, Gong XF. Econazole Nitrate Induces
Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways. Iran J Pharm
Res. 2014 Fall;13(4):1327-34. PubMed PMID: 25587322; PubMed Central PMCID:
PMC4232799.


8: Chen Z, Li X, Wu X, Wang W, Wang W, Xin M, Shen F, Liu L, Liang J, Li L, Yu L.
Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical
Isolates of Candida albicans. Iran J Pharm Res. 2014 Spring;13(2):567-73. PubMed
PMID: 25237352; PubMed Central PMCID: PMC4157032.


9: Elewski BE, Vlahovic TC. Econazole nitrate foam 1% for the treatment of tinea
pedis: results from two double-blind, vehicle-controlled, phase 3 clinical
trials. J Drugs Dermatol. 2014 Jul;13(7):803-8. PubMed PMID: 25007362.


10: Gajra B, Pandya SS, Singh S, Rabari HA. Mucoadhesive hydrogel films of
econazole nitrate: formulation and optimization using factorial design. J Drug
Deliv. 2014;2014:305863. doi: 10.1155/2014/305863. Epub 2014 Jun 10. PubMed PMID:
25006462; PubMed Central PMCID: PMC4071986.

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